molecular formula C13H19NO4 B182225 Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate CAS No. 126395-31-1

Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate

Cat. No.: B182225
CAS No.: 126395-31-1
M. Wt: 253.29 g/mol
InChI Key: YGJBWOOFDAKLIF-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate, registered under CAS number 831172-00-0, is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.294 g/mol . This compound features both a carbamate group, protected by a tert-butyloxycarbonyl (Boc) moiety, and a phenolic hydroxyl group on its structure . The Boc protecting group is a standard feature in synthetic organic chemistry, particularly in the synthesis of peptides and other complex molecules, where it is used to protect amine functionalities from reacting during multi-step synthetic processes . The presence of the 4-hydroxyphenyl group suggests potential for further chemical modification, making it a versatile building block. Compounds with similar structural features, particularly those incorporating the tert-butyl carbamate group, are frequently investigated as key intermediates in the development of novel pharmaceutical agents . Research into related quinazoline derivatives, for instance, highlights their significant pharmacological activities . Furthermore, phenolic compounds are often explored for their antioxidant properties and can serve as precursors in the synthesis of more complex molecules with potential therapeutic value . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-11(16)9-4-6-10(15)7-5-9/h4-7,11,15-16H,8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJBWOOFDAKLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

Sodium borohydride (NaBH₄) is a cost-effective reducing agent for ketones. In a representative procedure, (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone (5 g, 16.8 mmol) is dissolved in tetrahydrofuran (THF) and ethanol (1:1 v/v) at 0°C. NaBH₄ (1.59 g, 42 mmol) is added, and the mixture is stirred for 45 minutes. Post-reaction, the pH is adjusted to 6.5 with sulfuric acid and sodium hydroxide, followed by crystallization to isolate the product.

Outcomes and Limitations

This method achieves a 56% yield with a diastereomeric excess (d.e.) of 95.9%. However, impurities include 2.6% (3S)-2-hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane and 1.0% (2R,3S)-diastereomer. The need for stringent pH control and low-temperature conditions limits scalability.

Diisobutylaluminium Hydride (DIBAH) Reduction

Industrial Considerations

DIBAH’s moisture sensitivity necessitates anhydrous conditions, complicating large-scale applications. However, its high reducing power allows shorter reaction times (2 hours vs. 45 minutes for NaBH₄).

Aluminum Isopropoxide-Mediated Meerwein-Ponndorf-Verley Reduction

Optimized Procedure

A scalable method involves refluxing (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone (100 g) with aluminum isopropoxide (35 g) in isopropyl alcohol for 3 hours. After distilling 50% solvent, the mixture is cooled, acidified to pH 3–4 with acetic acid, and recrystallized to yield 80 g (80%) of product.

Advantages Over Other Methods

This approach eliminates diastereomer formation, achieving >99% purity. The use of isopropyl alcohol as both solvent and proton source simplifies purification, making it ideal for industrial production.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for each method:

MethodReagentSolventTemperatureTimeYield (%)d.e. (%)
Sodium BorohydrideNaBH₄THF/EtOH0°C45 min5695.9
DIBAH (Acetone)DIBAHToluene25°C2 hr~65-
DIBAH (Cyclohexanol)DIBAHToluene25°C2 hr~61-
Aluminum IsopropoxideAl(OiPr)₃Isopropyl AlcoholReflux3 hr80>99

Mechanistic Insights

Sodium Borohydride Pathway

NaBH₄ reduces the ketone via a concerted mechanism, transferring hydride to the carbonyl carbon. Steric hindrance from the tert-butyl group favors formation of the (2S,3S)-isomer, though incomplete stereocontrol leads to minor diastereomers.

DIBAH Reduction Mechanism

DIBAH coordinates to the carbonyl oxygen, enabling hydride transfer with partial stereochemical inversion. Solvent additives like acetone stabilize the transition state, modulating selectivity.

Meerwein-Ponndorf-Verley Reduction

Aluminum isopropoxide facilitates hydride transfer from isopropyl alcohol to the ketone, proceeding through a six-membered transition state. This pathway ensures exclusive formation of the (2S,3S)-diastereomer due to optimal orbital alignment.

Industrial-Scale Recommendations

For high-volume synthesis, the aluminum isopropoxide method is superior, offering 80% yield and >99% d.e. with minimal purification steps. DIBAH is preferable for small-scale, stereoselective applications, while NaBH₄ remains a cost-effective option for research settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Used in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Tert-Butyl 2-Amino-2-(4-Methoxyphenyl)ethylcarbamate (CAS: 912762-82-4)
  • Key Differences : The hydroxyl group on the phenyl ring is replaced by a methoxy (-OCH₃) group .
  • Impact: The methoxy group is electron-donating, increasing the aromatic ring's electron density compared to the hydroxy group. Molecular weight: 265.32 g/mol (vs. 253.13 g/mol for the target compound) .
Tert-Butyl (4-Hydroxyphenyl)carbamate (CAS: 19962-04-0)
  • Key Differences : Lacks the hydroxyethyl chain, directly linking the BOC group to the hydroxyphenyl ring .
  • Impact :
    • Simplified structure with reduced steric hindrance.
    • Lower molecular weight (209.24 g/mol ) and PSA (58.20 Ų ) .
Tert-Butyl 2-(4-Sulfamoylphenoxy)ethylcarbamate
  • Key Differences : Contains a sulfamoyl (-SO₂NH₂) group instead of a hydroxyl group on the phenyl ring .
  • Higher molecular weight (316.35 g/mol) and PSA (119.16 Ų) due to the sulfonamide group.

Analogues with Modified Ethyl Chains

Tert-Butyl 2-(2-Hydroxyethoxy)ethylcarbamate
  • Key Differences : Features an additional ether linkage (-O-) in the ethyl chain .
  • Impact: Increased hydrophilicity (LogP ~1.5) and flexibility. Synthesis involves coupling with 2-(2-aminoethoxy)ethanol, yielding 89% purity .
Tert-Butyl 2-[(4-Chloro-2-Pyrimidinyl)Amino]ethylcarbamate (CAS: 1353499-76-9)
  • Key Differences: Replaces the hydroxyphenyl group with a chloropyrimidinyl-amino moiety .
  • Molecular weight 272.73 g/mol and altered hydrogen-bonding capacity .
Table 1: Comparative Physicochemical Properties
Compound Name Molecular Weight (g/mol) LogP PSA (Ų) Key Functional Groups
Target Compound 253.13 2.34 78.79 BOC, -OH, para-hydroxyphenyl
Tert-Butyl 2-Amino-2-(4-methoxyphenyl)ethylcarbamate 265.32 ~2.5 ~75 BOC, -NH₂, para-methoxyphenyl
Tert-Butyl (4-hydroxyphenyl)carbamate 209.24 1.80 58.20 BOC, para-hydroxyphenyl
Tert-Butyl 2-(4-sulfamoylphenoxy)ethylcarbamate 316.35 ~1.2 119.16 BOC, sulfamoyl, phenoxyethyl
Tert-Butyl 2-(2-hydroxyethoxy)ethylcarbamate 205.27 ~1.5 69.55 BOC, hydroxyethoxyethyl

Biological Activity

Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate, also known by its CAS number 126395-31-1, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl group, a hydroxy group, and a carbamate functional group, which contribute to its unique chemical reactivity and biological effects. The structural formula can be represented as follows:

C13H19NO3\text{C}_{13}\text{H}_{19}\text{N}\text{O}_3

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. For instance, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as against fungal pathogens.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines.
  • Mechanisms of Action : The compound appears to exert its effects by modulating key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The carbamate moiety is believed to facilitate binding with enzymes or receptors involved in critical cellular processes.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins. For example, it has been shown to bind effectively to carbonic anhydrase II (CA-II), an enzyme involved in regulating pH and fluid balance in tissues. The binding interactions involve hydrogen bonding with key amino acids in the active site of CA-II, which could explain its inhibitory effects on this enzyme.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was evaluated for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antimicrobial potential.

Case Study 2: Cancer Cell Line Testing

Another study focused on the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The treatment resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in inducing programmed cell death.

Table 1: Antimicrobial Activity

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Table 2: Anticancer Activity

Cell LineIC50 (µM)Mechanism
MCF-715Induction of apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate
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Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate

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